

# A Comprehensive Technical Guide to Deuterated Diglyme (Diglyme-d14)

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## Compound of Interest

Compound Name: Diglyme-d14

Cat. No.: B569441

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This in-depth guide provides essential technical information on deuterated diglyme, a critical solvent in various chemical applications. This document details its physicochemical properties, outlines experimental protocols for its use, and illustrates relevant chemical workflows.

## Core Properties of Deuterated Diglyme

Deuterated diglyme, specifically per-deuterated diglyme or **Diglyme-d14**, is a vital tool in mechanistic studies, particularly in NMR spectroscopy and reactions where the kinetic isotope effect is investigated. Its Chemical Abstracts Service (CAS) number is 38086-00-9.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The physical and chemical properties of **Diglyme-d14** are summarized in the table below, with comparisons to its non-deuterated counterpart where available.

Property	Deuterated Diglyme (Diglyme-d14)	Non-Deuterated Diglyme
CAS Number	38086-00-9[1][2][3]	111-96-6[1][4]
Molecular Formula	C <sub>6</sub> D <sub>14</sub> O <sub>3</sub> [2]	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> [4]
Molecular Weight	148.26 g/mol [1][2][3][5]	134.17 g/mol [6]
Appearance	Colorless oily liquid[2]	Colorless liquid[7][8]
Isotopic Purity	≥97 atom % D; typically ~98% [1][2]	N/A
Chemical Purity	≥98%[1]	Varies by grade
Boiling Point	162 °C[2][9]	162 °C[6][8][10]
Melting Point	-68 °C[2][9]	-64 °C to -68 °C[6][8][10]
Density	1.035 g/cm <sup>3</sup> [2]	~0.944 g/mL at 20 °C[8][10]
Refractive Index (n <sub>D</sub> <sup>20</sup> /D)	Not readily available	1.408 - 1.4097[7][10]
Solubility	Miscible with water and hydrocarbons[10]	Miscible with water and organic solvents[4][8]

## Key Applications and Experimental Protocols

Deuterated diglyme's primary applications stem from its properties as a high-boiling aprotic solvent and its isotopic labeling.

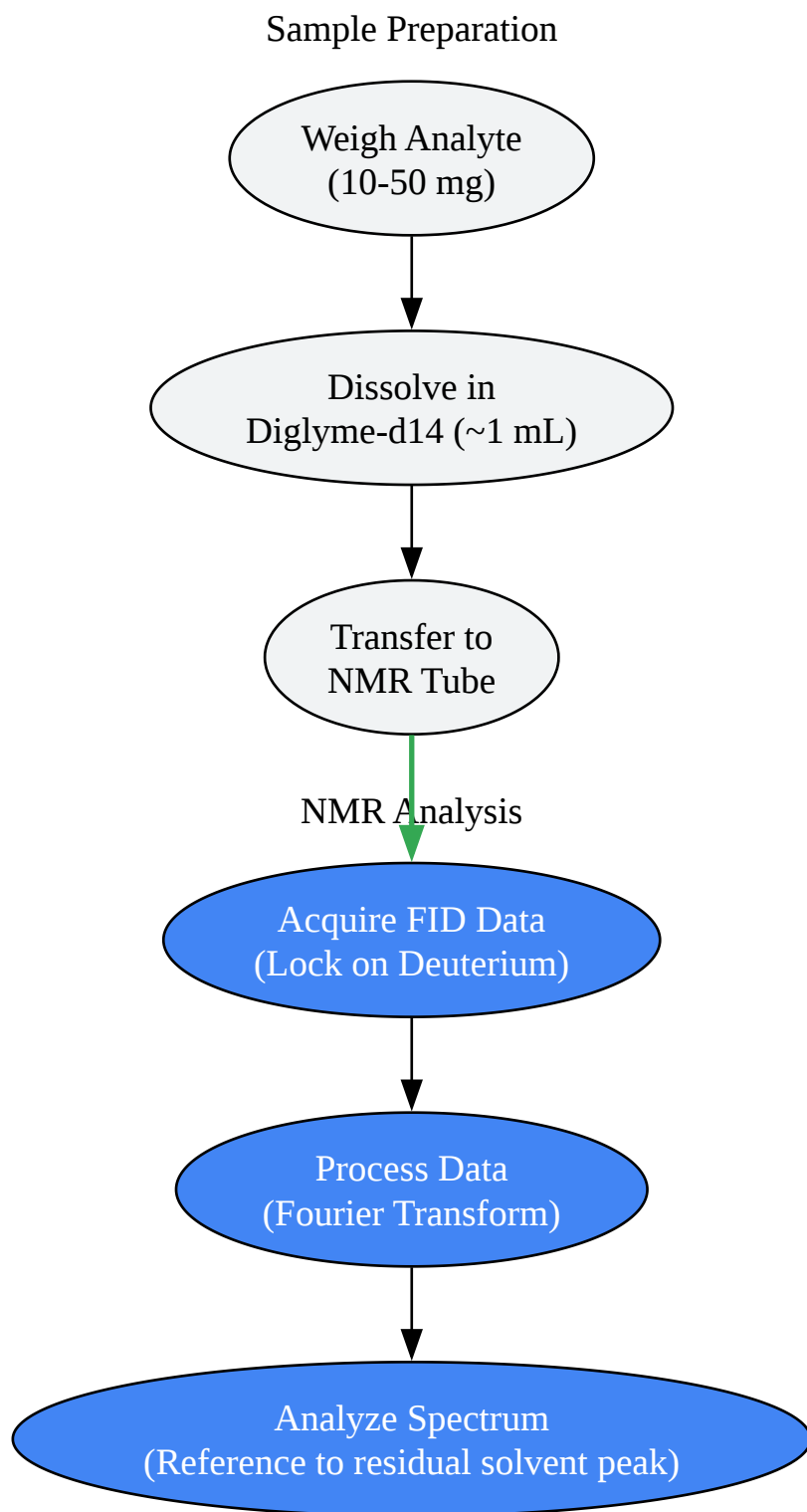
### Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are fundamental in <sup>1</sup>H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the analyte's signals.[11][12] **Diglyme-d14** is employed when its specific solubility characteristics or high boiling point are required for the sample and experimental conditions.

#### Experimental Protocol: Sample Preparation for NMR Spectroscopy

- **Sample Weighing:** Accurately weigh 10-50 mg of the analyte into a clean, dry vial.

- Solvent Addition: Add approximately 0.75-1.0 mL of **Diglyme-d14** to the vial.
- Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, gentle warming can be applied, taking advantage of diglyme's high boiling point.
- Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended solids can degrade the spectral quality.[\[13\]](#)
- Transfer: Transfer the clear solution to a standard 5 mm NMR tube to a depth of approximately 4-6 cm.[\[13\]](#)
- Locking and Shimming: The instrument's field-frequency lock will utilize the deuterium signal from the solvent to stabilize the magnetic field.[\[12\]](#)[\[13\]](#)
- Referencing: The residual protio-solvent peaks of **Diglyme-d14** can be used for spectral calibration. Common residual peaks appear as broad signals around 3.49, 3.40, and 3.22 ppm.[\[9\]](#)



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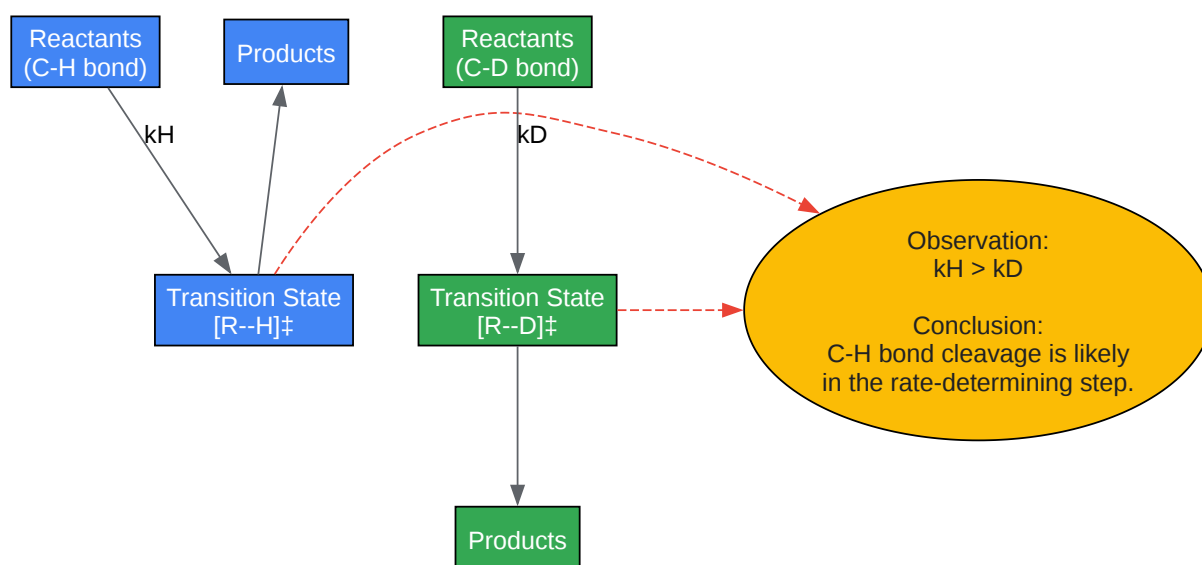
Caption: Generalized workflow for the synthesis of an alcohol via a Grignard reaction.

## The Kinetic Isotope Effect (KIE)

The primary reason for using a deuterated solvent like **Diglyme-d14** in mechanistic studies is to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.

[14] A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium, resulting in a "primary" KIE ( $k_H/k_D > 1$ ). If [14] the solvent itself participates in the rate-determining step (e.g., as a proton source or a ligand), a solvent isotope effect may be observed. If [15][16] the absence of a significant KIE can help to rule out mechanisms where C-H bond cleavage is rate-limiting.

Logical Diagram of the Kinetic Isotope Effect



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Caption: Conceptual diagram illustrating the primary kinetic isotope effect.

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